molecular formula (C4H6N2S4Zn)x<br>(-S.CS.NHCH2CH2NHCS.S.Zn-)x<br>C4H6N2S4Zn B1676502 Metiram CAS No. 9006-42-2

Metiram

Cat. No.: B1676502
CAS No.: 9006-42-2
M. Wt: 275.8 g/mol
InChI Key: AMHNZOICSMBGDH-UHFFFAOYSA-L
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Description

Metiram is a non-systemic fungicide belonging to the ethylene bisdithiocarbamate (EBDC) group. It is widely used in agriculture to control a variety of fungal diseases on crops such as fruits, vegetables, and ornamental plants. This compound is known for its protective action against diseases like downy mildew, scab, and blight .

Mechanism of Action

Target of Action

Metiram is a non-systemic fungicide that belongs to the group of ethylenebisdithiocarbamates (EBDC). It is used to control a wide range of fungal diseases . The primary targets of this compound are various fungi that cause diseases in crops .

Mode of Action

This compound acts as a broad-spectrum, non-systemic fungicide with protective action . It has multi-site activity, meaning it can interact with multiple sites in the fungal cells . This multi-site activity reduces the risk of resistance development in the target fungi.

Biochemical Pathways

As a member of the ebdc group of fungicides, this compound is known to interfere with the normal functioning of the fungi, thereby inhibiting their growth .

Pharmacokinetics

When administered orally to animals, over 98% of the administered this compound dose was excreted within 7 days, with the majority of the dose excreted within the first 48 hours post-dosing . This suggests that this compound has low bioavailability and is rapidly excreted from the body .

Result of Action

The primary result of this compound’s action is the control of fungal diseases in crops. By inhibiting the growth of fungi, this compound prevents crop damage in the field and protects harvested crops from deterioration during storage or transport .

Action Environment

The efficacy of this compound can be influenced by various environmental factors. For instance, its potential for particle-bound transport is medium, suggesting that it can be transported away from the application site under certain environmental conditions . Furthermore, this compound is also used in different environmental conditions worldwide, including in the EU and Australia , indicating its stability and efficacy across different climates and geographical locations.

Biochemical Analysis

Biochemical Properties

Metiram plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One of the primary interactions of this compound is with the enzyme glutathione S-transferase, which is involved in detoxification processes. This compound inhibits the activity of this enzyme, leading to the accumulation of toxic substances within the cells. Additionally, this compound interacts with proteins involved in oxidative stress responses, such as superoxide dismutase and glutathione peroxidase, leading to an imbalance in the cellular redox state .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. In plant cells, this compound disrupts cell signaling pathways, leading to the inhibition of fungal growth. It affects gene expression by altering the transcriptional activity of genes involved in stress responses and defense mechanisms. In animal cells, this compound influences cellular metabolism by inhibiting key metabolic enzymes, leading to a decrease in energy production and an increase in oxidative stress .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. This compound binds to the active sites of enzymes, inhibiting their activity and disrupting normal cellular functions. For example, this compound inhibits the enzyme acetylcholinesterase, leading to the accumulation of acetylcholine and subsequent disruption of neurotransmission. Additionally, this compound induces changes in gene expression by binding to transcription factors and altering their activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. This compound is relatively stable under normal conditions, but it can degrade over time, leading to a decrease in its effectiveness. Long-term exposure to this compound has been shown to cause chronic toxicity in various organisms, including fish and rodents. In in vitro studies, this compound has been observed to cause oxidative stress and DNA damage over extended periods .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may not cause significant adverse effects, but at higher doses, it can lead to toxicity and adverse health outcomes. In rodent studies, high doses of this compound have been associated with liver and kidney damage, as well as neurobehavioral changes. The threshold effects of this compound are dose-dependent, with higher doses leading to more severe toxic effects .

Metabolic Pathways

This compound is involved in various metabolic pathways, including those related to detoxification and oxidative stress responses. It interacts with enzymes such as cytochrome P450 and glutathione S-transferase, leading to the formation of reactive metabolites. These metabolites can cause oxidative damage to cellular components and disrupt normal metabolic processes. This compound also affects metabolic flux by altering the activity of key metabolic enzymes .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cells, this compound can bind to transport proteins and be distributed to different cellular compartments. The localization and accumulation of this compound within cells can affect its activity and function .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound can be localized to specific compartments or organelles within the cells, such as the mitochondria and endoplasmic reticulum. This localization is often mediated by targeting signals or post-translational modifications. The subcellular localization of this compound can influence its interactions with biomolecules and its overall effectiveness in inhibiting fungal growth .

Preparation Methods

Synthetic Routes and Reaction Conditions: Metiram is synthesized through a multi-step process involving the reaction of ethylenediamine with carbon disulfide in the presence of ammonia to form ethylene bisdithiocarbamate. This intermediate is then further reacted with zinc chloride to produce the final this compound complex .

Industrial Production Methods: In industrial settings, this compound is produced by first creating a gel-like filter cake consisting of this compound and stabilizing impurities. This filter cake is then suspended in an aqueous solution and dried to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: Metiram undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Metiram’s unique formulation and broad-spectrum activity make it a valuable tool in agricultural practices for controlling fungal diseases.

Properties

IUPAC Name

zinc;N-[2-(sulfidocarbothioylamino)ethyl]carbamodithioate
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InChI

InChI=1S/C4H8N2S4.Zn/c7-3(8)5-1-2-6-4(9)10;/h1-2H2,(H2,5,7,8)(H2,6,9,10);/q;+2/p-2
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InChI Key

AMHNZOICSMBGDH-UHFFFAOYSA-L
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Canonical SMILES

C(CNC(=S)[S-])NC(=S)[S-].[Zn+2]
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Molecular Formula

C4H6N2S4Zn
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DSSTOX Substance ID

DTXSID5021465
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Molecular Weight

275.8 g/mol
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Physical Description

Metiram is a yellow powder. Non corrosive. Insoluble in water. Used as an fungicide., Zineb appears as an off-white powder. Used as a fungicide., Light colored solid; [ICSC], Light yellow to yellow solid; [HSDB], YELLOW POWDER., An off-white, or pale yellow powder.
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Boiling Point

decomposes
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Flash Point

90 °C, 194 °F
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Solubility

less than 1 mg/mL at 77 °F (NTP, 1992), Soluble in carbon disulfide, pyridine, Soluble in chloroform, Soluble in benzene, Practically insoluble in common organic solvents. Dissolves in some chelating agents, for example salts of ethylediaminetetra-acetic acid, from which it cannot be recovered., In water, about 10 mg/L at 25 °C, Soluble in pyridine (with decomposition). Practically insoluble in organic solvents (eg ethanol, acetone, benzene)., Practically insoluble in water., Solubility in water: none
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Density

Approx 1.74 at 20 °C
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Vapor Pressure

0.00000008 [mmHg], VP: 1.0X10-7 mm Hg at 25 °C, <7.50X10-8 mm Hg at 20 °C, Less than 0.01 mPa at 20 °C, <7.4x10-8 mmHg
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Impurities

Many commercial samples of ... Zineb ... have been shown to contain ethylenethiourea., After storage of Zineb in darkness, ethylenethiourea, ethylenethiuram mono- and disulfide, trace of sulfur, and one unidentified compound were observed.
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Color/Form

Powder or crystals from chloroform + alcohol, Light-tan solid, WHITE POWDER OR CRYSTALS, Pale yellow powder, Light yellow solid

CAS No.

9006-42-2, 12122-67-7
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Melting Point

157 °C (decomposes), Decomposes at approximately 156 °C, 314.6 °F
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Synthesis routes and methods

Procedure details

ziram; zoxamide;
Name
ziram
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
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reactant
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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.